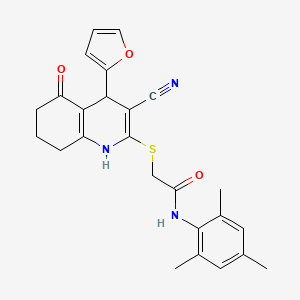

2-((3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl)thio)-N-mesitylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

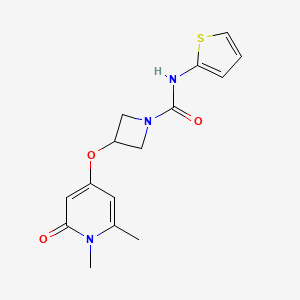

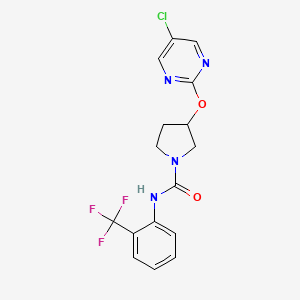

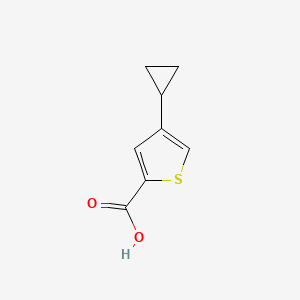

The compound “2-((3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl)thio)-N-mesitylacetamide” is a complex organic molecule that contains several functional groups and rings. It has a hexahydroquinoline ring, a furan ring, a cyano group, a thio group, and an acetamide group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The hexahydroquinoline and furan rings would contribute to the rigidity of the molecule, while the cyano, thio, and acetamide groups would add polarity .Scientific Research Applications

Synthetic Pathways and Novel Compounds Research efforts have been dedicated to developing innovative synthetic pathways for the creation of furoquinolinone and angelicin derivatives through oxidative dearomatization and a cascade of transition-metal catalyzed reactions. This approach offers a convergent and efficient method for preparing such compounds, showcasing the importance of these chemical structures in drug discovery and organic synthesis (Ye, Zhang, & Fan, 2012). Furthermore, the synthesis of N-(3-Cyano-7-ethoxy-1,4-dihydro-4-oxoquinolin-6-yl)acetamide has been described as a key intermediate in the production of selective EGFR kinase inhibitors, indicating its role in the development of anticancer agents (Jiang et al., 2011).

Potential for Heterocyclization The application of cyanoselenoacetamide in generating propane-bis(thioamide), a reagent conducive to heterocyclizations such as the Hantzsch synthesis, exemplifies the compound's utility in forming thiazoles and other heterocyclic systems. This underscores the versatility of such chemical processes in synthesizing pharmacologically relevant structures (Dyachenko & Vovk, 2013).

Antitumor and Antifungal Activities Several studies have focused on synthesizing and evaluating the biological activities of novel compounds derived from similar chemical frameworks. For instance, the synthesis of furnaphth[1, 3]oxazine and furo[1, 3]oxazinoquinoline derivatives has been pursued, with some showing significant cytotoxic activity against various tumor cell lines. This research highlights the potential of these compounds as precursors for o-quinonemethide structures and their application as antitumor agents (Benameur et al., 1996).

Exploration of Antiviral Properties The synthesis of heterocyclic systems derived from 2-cyano-N'-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)acetohydrazide has revealed their potential antiviral activity against infectious bursal disease virus (IBDV), indicating the therapeutic potential of such compounds in viral infections (Kaddah et al., 2021).

Future Directions

properties

IUPAC Name |

2-[[3-cyano-4-(furan-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O3S/c1-14-10-15(2)24(16(3)11-14)28-21(30)13-32-25-17(12-26)22(20-8-5-9-31-20)23-18(27-25)6-4-7-19(23)29/h5,8-11,22,27H,4,6-7,13H2,1-3H3,(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGUWWCDYWPBIIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=C(C(C3=C(N2)CCCC3=O)C4=CC=CO4)C#N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Phenyl-2-azaspiro[3.4]oct-6-en-1-one](/img/structure/B2675962.png)

![1-[(2-Methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one](/img/structure/B2675968.png)

![2,2-Difluoro-2-(3-formylphenoxy)-N-[(2-piperidin-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B2675970.png)

![3-chloro-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2675973.png)

![2-[3-(3,4-dimethylphenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2675975.png)